molecular formula C16H24N2O2 B14960702 N1,N3-Di-tert-butylisophthalamide

N1,N3-Di-tert-butylisophthalamide

Cat. No.: B14960702
M. Wt: 276.37 g/mol
InChI Key: SCSOTJBZJLEVOI-UHFFFAOYSA-N
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Description

N1,N3-Di-tert-butylisophthalamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-8-7-9-12(10-11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)

InChI Key

SCSOTJBZJLEVOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Overview of Isophthalamide Scaffold Utility in Contemporary Chemical Research

The isophthalamide (B1672271) framework, characterized by a benzene (B151609) ring functionalized with two amide groups at the 1 and 3 positions, serves as a remarkably effective and programmable unit in supramolecular chemistry. The distinct positioning of the amide groups creates a pre-organized platform for establishing multiple hydrogen bonds. The hydrogen bond donors (N-H) and acceptors (C=O) on the isophthalamide scaffold can engage in predictable and robust interactions, leading to the formation of well-defined one-, two-, and three-dimensional supramolecular assemblies.

The utility of the isophthalamide scaffold is further enhanced by its synthetic accessibility and the ease with which its periphery can be modified. By introducing various substituents on the nitrogen atoms or the benzene ring, researchers can fine-tune the electronic properties, solubility, and steric features of the molecule. This adaptability allows for the creation of isophthalamide-based receptors for a wide array of guest molecules, including anions and neutral species. For instance, isophthalamide derivatives have been designed to act as potent anion receptors, leveraging the inwardly directed N-H groups to form a binding pocket for anions through hydrogen bonding. researchgate.net

Conceptual Basis of N1,n3 Di Tert Butylisophthalamide As a Supramolecular Building Block

N1,N3-Di-tert-butylisophthalamide incorporates bulky tert-butyl groups on the amide nitrogens. These sterically demanding groups play a crucial role in directing the supramolecular assembly process. The tert-butyl groups can influence the conformation of the amide bonds and restrict the rotational freedom of the molecule, thereby promoting the formation of specific, well-ordered hydrogen-bonding patterns. This pre-organization is fundamental to its function as a reliable supramolecular building block.

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of isophthaloyl chloride with tert-butylamine (B42293). An alternative route involves a one-pot Schmidt-Ritter reaction, where isophthalaldehyde (B49619) reacts with sodium azide (B81097) and tert-butanol (B103910) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid to yield the desired product with high efficiency. molaid.com

Table 1: Synthetic Data for this compound

Starting MaterialsReagentsSolventReaction TimeYieldReference
Isophthalaldehyde, tert-ButanolSodium Azide, Trifluoromethanesulfonic Acid-2.0 h92% molaid.com

Computational and Theoretical Investigations of N1,n3 Di Tert Butylisophthalamide Systems

In Silico Exploration of Hydrogen Bonding Complexes and Energetics

The foundation of the supramolecular behavior of N1,N3-di-tert-butylisophthalamide lies in the hydrogen bonds formed between its amide groups. Computational chemistry offers powerful tools to explore these interactions in silico. This exploration would begin with the construction of various possible dimeric and oligomeric complexes. Using quantum mechanics, specifically Density Functional Theory (DFT), the geometries of these complexes would be optimized to find the most stable arrangements.

The primary goal is to quantify the strength of these interactions. The binding energy of a hydrogen-bonded complex is a key descriptor, calculated by subtracting the energies of the isolated monomeric units from the total energy of the complex. To enhance accuracy, corrections for basis set superposition error (BSSE) are typically applied. This analysis would reveal the preferred hydrogen-bonding motifs, such as linear chains or cyclic structures, and the energetic driving forces for self-assembly.

Table 1: Illustrative Example of Calculated Interaction Energies for Hypothetical this compound Dimers This table demonstrates the kind of data that would be generated from an in silico study of hydrogen bonding. The values are hypothetical.

Dimer ConfigurationComputational MethodBasis SetInteraction Energy (kcal/mol)BSSE-Corrected Interaction Energy (kcal/mol)
Linear DimerB3LYP6-31G(d)-9.8-8.5
Parallel DimerB3LYP6-31G(d)-7.2-6.1
T-shaped DimerB3LYP6-31G(d)-4.5-3.8

Computational Prediction of Association Constants for Supramolecular Systems

The stability of supramolecular assemblies in solution is quantified by the association constant (Kₐ). Computational methods can predict these constants, offering a molecular-level understanding of the thermodynamics of self-assembly. Techniques such as free energy perturbation or thermodynamic integration, often coupled with molecular dynamics simulations, would be employed.

These calculations would simulate the process of two this compound molecules associating in a solvent. The change in Gibbs free energy (ΔG) upon association is calculated, from which the association constant can be derived using the equation ΔG = -RTln(Kₐ). The influence of the solvent is a critical factor and would be accounted for using implicit or explicit solvation models. This would allow for the prediction of how the self-assembly process is affected by the polarity of the surrounding medium.

Table 2: Hypothetical Predicted Association Constants for this compound Dimerization This table illustrates the type of data that would be obtained from computational predictions of association constants in different solvents. The values are hypothetical.

SolventComputational ApproachCalculated ΔG (kcal/mol)Predicted Kₐ (M⁻¹)
TolueneDFT with PCM-5.21.8 x 10³
DichloromethaneDFT with PCM-3.84.5 x 10²
AcetonitrileDFT with PCM-1.51.2 x 10¹

Molecular Dynamics Simulations of this compound Self-Assembly Pathways

While quantum mechanical calculations provide insights into static interactions, molecular dynamics (MD) simulations offer a window into the dynamic process of self-assembly. An MD simulation of this compound would involve placing numerous molecules in a simulation box with a chosen solvent and observing their behavior over time, typically on the nanosecond to microsecond timescale.

These simulations would track the trajectories of individual molecules as they aggregate, revealing the pathways of self-assembly. Analysis of these trajectories would identify key intermediate structures, the role of solvent molecules, and the final morphology of the assembled structures, such as fibers, ribbons, or other aggregates. Enhanced sampling techniques, such as replica-exchange MD or metadynamics, could be used to overcome energy barriers and explore the conformational landscape more efficiently. uni-bayreuth.de

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a versatile quantum chemical method for investigating the electronic properties and reactivity of molecules. For this compound, DFT calculations would provide a wealth of information. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and electronic excitability.

Furthermore, DFT can be used to generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map would highlight the electron-rich amide oxygen atoms and electron-deficient amide protons, providing a visual representation of the sites for hydrogen bonding and other intermolecular interactions. DFT can also be used to predict spectroscopic signatures, such as vibrational frequencies (IR spectroscopy) and chemical shifts (NMR spectroscopy), which can be used to validate the computational model against experimental data.

Table 3: Illustrative DFT-Calculated Electronic Properties for this compound This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes only.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap5.9 eV
Dipole Moment3.2 D

Spectroscopic and Crystallographic Characterization of N1,n3 Di Tert Butylisophthalamide and Its Supramolecular Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

A thorough search for ¹H and ¹³C NMR data for N1,N3-Di-tert-butylisophthalamide did not yield specific spectra or peak assignments from primary research articles. For a molecule of this structure, one would anticipate a ¹H NMR spectrum showing distinct signals for the aromatic protons of the isophthaloyl ring, the N-H protons of the amide groups, and a characteristic singlet for the tert-butyl protons. Similarly, the ¹³C NMR spectrum would be expected to display unique resonances for the carbonyl carbons, the aromatic carbons, and the quaternary and methyl carbons of the tert-butyl groups. The absence of this foundational data in the literature prevents a detailed structural confirmation by this method.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

Confirmation of the molecular formula and exact mass of this compound through High-Resolution Mass Spectrometry (HRMS) is a critical step in its characterization. However, specific HRMS data, which would provide a highly accurate mass measurement and further confirm its elemental composition, is not available in the surveyed literature.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the carbonyl groups, and various C-H and C=C stretching and bending vibrations from the aromatic ring and tert-butyl groups. Without access to an experimental spectrum, a detailed analysis of its vibrational modes remains speculative.

X-ray Crystallography for Solid-State Structural Determination of Complexes

While the molecular structure of this compound is known, its single-crystal X-ray structure, which would provide definitive information about its three-dimensional conformation, bond lengths, bond angles, and intermolecular interactions in the solid state, is not reported. Such data is invaluable for understanding how the molecule packs in a crystal lattice and forms supramolecular assemblies through hydrogen bonding. Searches for crystallographic information on this specific compound were unsuccessful, though data exists for structurally related molecules or coordination complexes where similar ligands are involved.

Advanced Spectroscopic Techniques for Probing Supramolecular Interactions (e.g., 2D NMR, DOSY NMR)

The potential for this compound to form interesting supramolecular structures through self-assembly makes it a candidate for investigation by advanced spectroscopic techniques. Two-dimensional (2D) NMR techniques, such as COSY and NOESY, could elucidate the spatial relationships between protons, while Diffusion-Ordered Spectroscopy (DOSY) NMR could be used to study the size and aggregation state of any self-assembled species in solution. Regrettably, no studies employing these advanced techniques for this particular compound have been found in the public domain.

Advanced Materials Applications Derived from N1,n3 Di Tert Butylisophthalamide Non Biological Focus

Development of Organic Soft Materials Based on Isophthalamide (B1672271) Supramolecular Assemblies

The formation of organic soft materials, such as organogels, is often driven by the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize solvent molecules. This self-assembly is governed by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov Isophthalamide derivatives are particularly effective in this regard due to the presence of both hydrogen bond donors (N-H) and acceptors (C=O) in a rigid aromatic scaffold.

While direct studies on N1,N3-Di-tert-butylisophthalamide as an organogelator are not extensively documented, the principles of supramolecular assembly in related systems provide significant insights. For instance, various amide compounds with aromatic headgroups have been shown to form diverse nanostructures, such as fibers, wrinkles, and lamellae, in different organic solvents. nih.gov The formation and stability of these supramolecular gels are highly dependent on the molecular structure of the gelator and the nature of the solvent. mdpi.com

In the case of this compound, the two secondary amide groups can participate in intermolecular hydrogen bonding, a crucial interaction for the formation of fibrillar networks. The bulky tert-butyl groups, while potentially hindering overly dense packing, can enhance solubility in organic solvents and influence the morphology of the resulting aggregates. These bulky groups can create specific voids and channels within the supramolecular assembly, which could be exploited for guest encapsulation. The interplay between the hydrogen bonding of the isophthalamide core and the steric influence of the tert-butyl substituents is key to designing novel organic soft materials with tailored properties.

Gelator TypeAromatic HeadgroupObserved Nanostructures
3,4,5-Tris(alkyloxy)benzoic amidePhenylWrinkle-like, lamella-like aggregates
3,4,5-Tris(alkyloxy)benzoic amideNaphthylFibers, wrinkles, lamellae
3,4,5-Tris(alkyloxy)benzoic amideFluorenylDiverse micro/nano-morphologies
L-Phenylalanine dihydrazide derivativesPhenylFibers, lamellar nanostructures

This table presents examples of nanostructures formed by various amide-based organogelators, illustrating the versatility of these compounds in creating soft materials. nih.govmdpi.com

Application in Molecular Recognition and Sensing Platforms

The isophthalamide moiety is an effective recognition unit, particularly for anionic species, due to the presence of two N-H groups that can act as hydrogen bond donors. The pre-organized arrangement of these groups on the benzene (B151609) ring allows for complementary binding to various anions. This principle has been demonstrated in the development of colorimetric and fluorescent sensors. capes.gov.brrsc.org

For example, diserinol isophthalamide has been reported as a novel reagent for the complexation of biomolecular anions in mass spectrometry, showcasing the inherent anion binding capability of the isophthalamide core. acs.org Other research has focused on amidourea-based naphthalimides for anion sensing, where the amide functionality plays a critical role in the recognition process. capes.gov.br The binding event can lead to a change in color or fluorescence, enabling the detection of the target anion.

This compound possesses the necessary features to act as a molecular receptor. The two amide protons are available for hydrogen bonding with anions such as halides, carboxylates, or phosphates. The tert-butyl groups can modulate the selectivity of the receptor by providing a specific steric environment around the binding site. Furthermore, these bulky groups enhance the solubility of the receptor in organic media, which is advantageous for sensing applications. While not inherently chromophoric or fluorescent, the isophthalamide scaffold can be derivatized with signaling units to create chemosensors where the binding event is translated into an optical or electrochemical signal.

Isophthalamide-Based SensorTarget Anion(s)Sensing Mechanism
Diserinol isophthalamideBiomolecular anions (e.g., carboxylates, phosphates)Complexation in mass spectrometry
Amidourea-functionalized 1,8-naphthalimidesAcetate (B1210297), dihydrogenphosphateColorimetric and fluorescent changes
Squaramide-based sensorsSulfateRatiometric fluorescence response

This table highlights examples of isophthalamide and related amide-based sensors and their target anions, demonstrating the principle of molecular recognition. capes.gov.bracs.orgnih.gov

Role in Advanced Polymeric and Network Architectures

The isophthalamide unit is a fundamental component of high-performance aromatic polyamides, commonly known as aramids. A prominent example is poly(m-phenylene isophthalamide) (PMIA), a commercial polymer renowned for its exceptional thermal stability, flame resistance, and mechanical strength. researchgate.net PMIA is synthesized from the polycondensation of m-phenylenediamine (B132917) and isophthaloyl chloride and is used in applications such as protective clothing, electrical insulation, and industrial filters. researchgate.net

This compound can be viewed as a monomer derivative where the amine groups are protected by bulky tert-butyl substituents. This structural modification has profound implications for polymerization. The presence of the tert-butyl groups would prevent the direct polycondensation reaction that forms PMIA. However, this compound could be used to create well-defined network architectures. For instance, if the benzene ring is further functionalized with polymerizable groups, this compound could act as a cross-linking agent, introducing specific hydrogen-bonding motifs into a polymer network. This could be a strategy to enhance the mechanical properties and thermal stability of other polymers.

PropertyPoly(m-phenylene isophthalamide) (PMIA)Hypothetical Polymer with this compound Units
PolymerizabilityHigh molecular weight via polycondensationNot directly polymerizable; can be a cross-linker
Thermal StabilityExcellentPotentially high due to aromatic and amide content
Mechanical StrengthHighDependent on the overall network structure
SolubilitySoluble in polar aprotic solventsLikely soluble in a wider range of organic solvents
Supramolecular InteractionsStrong intermolecular hydrogen bondingDefined hydrogen bonding motifs at cross-linking points

This table compares the properties of the well-established polymer PMIA with the potential characteristics of a network polymer incorporating this compound units. researchgate.net

Potential in Optoelectronic Materials through Derivatization

The native this compound molecule does not possess significant optoelectronic properties. However, its rigid and well-defined structure makes it an excellent scaffold for the construction of functional optoelectronic materials through derivatization. The "donor-acceptor" approach is a common strategy in the design of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmdpi.com

By chemically modifying the this compound core, one could introduce electron-donating or electron-accepting moieties to tailor its electronic properties. For example, attaching electron-rich groups (like triphenylamine (B166846) or carbazole) or electron-deficient groups (like cyano or pyridine) to the benzene ring could lead to materials with interesting charge-transfer characteristics. The isophthalamide unit itself can influence the molecular packing and morphology of thin films, which are critical for device performance. nyu.edu

The tert-butyl groups can play a beneficial role by preventing excessive aggregation and promoting the formation of amorphous films, which can be advantageous in some optoelectronic devices. While direct applications of this specific compound are yet to be explored, the principles of molecular engineering suggest that derivatized this compound could be a promising candidate for a new class of optoelectronic materials. ossila.comresearchgate.net

Derivatization StrategyPotential Optoelectronic ApplicationRole of Isophthalamide Core
Attachment of electron-donating groupsHole-transport material in OLEDs or perovskite solar cellsStructural scaffold, influences morphology
Attachment of electron-accepting groupsElectron-transport material in OPVsStructural scaffold, influences morphology
Incorporation of fluorescent or phosphorescent unitsEmissive material in OLEDsRigid host for the emissive guest
Polymerization via functionalized benzene ringActive layer in polymer-based optoelectronic devicesControl of intermolecular interactions and solubility

This table outlines potential strategies for derivatizing this compound to create functional optoelectronic materials. rsc.orgmdpi.com

Future Research Directions and Emerging Frontiers in N1,n3 Di Tert Butylisophthalamide Chemistry

Exploration of Novel Supramolecular Topologies and Functions

The self-assembly of N1,N3-di-tert-butylisophthalamide and its derivatives, driven by predictable hydrogen bonding patterns, opens the door to a vast landscape of unexplored supramolecular topologies. Future research will likely focus on the rational design and synthesis of modified isophthalamide (B1672271) units to program the formation of intricate architectures such as discrete cages, extended one-dimensional tapes, two-dimensional sheets, and complex three-dimensional networks. The introduction of additional functional groups, such as crown ethers for ion recognition or photoactive moieties for light-harvesting applications, could imbue these assemblies with novel functions.

A key area of investigation will be the influence of solvent polarity, temperature, and concentration on the equilibrium between different supramolecular structures. By understanding and controlling these parameters, researchers can aim to switch between different topologies, leading to dynamic materials with tunable properties.

Table 1: Potential Supramolecular Architectures from this compound Derivatives

Derivative FunctionalizationPotential Supramolecular TopologyPotential Function
Appended Crown Ether1D Channel StructuresSelective Ion Transport
Integrated Azobenzene UnitsPhoto-switchable NanofibersLight-controlled Actuation
Metal-coordinating LigandsDiscrete MetallacagesCatalysis, Guest Encapsulation
Extended Aromatic Surfaces2D NanosheetsGas Adsorption, Separation

Integration into Hybrid Functional Materials Systems

The incorporation of this compound units into larger material systems presents a significant opportunity for creating hybrid materials with enhanced or entirely new functionalities. One promising avenue is the use of this isophthalamide as a cross-linking agent or a structuring motif in polymer chemistry. Its rigid structure and hydrogen-bonding capabilities could be exploited to improve the mechanical properties, thermal stability, and dimensional control of polymers.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a linker or a guest molecule could lead to materials with tailored porosity and recognition sites. Such hybrid systems could find applications in gas storage, separation, and catalysis. The development of composites where isophthalamide-based supramolecular assemblies are embedded within a matrix material (e.g., a polymer film or a hydrogel) is another area ripe for exploration, potentially leading to materials with anisotropic properties or enhanced responsiveness.

Development of Stimuli-Responsive Isophthalamide Architectures

A major frontier in materials science is the creation of "smart" materials that can respond to external stimuli. The isophthalamide scaffold is an excellent platform for developing such systems. By incorporating stimuli-responsive moieties into the this compound structure, researchers can design materials that change their properties in response to triggers like light, pH, temperature, or redox potential.

For instance, the integration of photochromic units such as azobenzenes or spiropyrans could allow for the reversible control of self-assembly and disassembly with light. Similarly, the incorporation of acidic or basic groups could lead to pH-responsive gels or solutions. The development of redox-active isophthalamides, perhaps by including ferrocene (B1249389) or other electroactive groups, could enable the creation of materials whose properties can be modulated electrochemically.

Table 2: Examples of Stimuli-Responsive Systems Based on Isophthalamide Derivatives

StimulusResponsive MoietyPotential Application
LightAzobenzenePhoto-controlled drug release, smart coatings
pHCarboxylic acid, AminepH-sensitive hydrogels, biosensors
TemperaturePoly(N-isopropylacrylamide)Thermo-responsive actuators, smart windows
RedoxFerroceneElectrochemically switchable materials

In-depth Mechanistic Studies of Dynamic Self-Assembly Processes

A fundamental understanding of the thermodynamics and kinetics of the self-assembly of this compound is crucial for the rational design of functional materials. Future research should employ a combination of experimental techniques, such as variable-temperature NMR, isothermal titration calorimetry (ITC), and advanced microscopy (e.g., AFM, TEM), alongside computational modeling.

These studies will provide critical insights into the nucleation and growth mechanisms of supramolecular polymers, the stability of different assembled states, and the pathways of interconversion between them. Investigating the role of subtle structural modifications on the self-assembly behavior will allow for the fine-tuning of material properties. Dynamic covalent chemistry, where reversible covalent bonds are used in conjunction with non-covalent interactions, could also be explored to create more robust and adaptable isophthalamide-based systems. nih.gov

Scalable Production and Translational Research Opportunities

For the potential of this compound-based materials to be realized in practical applications, the development of scalable and cost-effective synthetic routes is paramount. Current laboratory-scale syntheses will need to be optimized for larger-scale production without compromising purity and yield. This may involve exploring continuous flow chemistry or developing more efficient catalytic methods.

Translational research will focus on bridging the gap between fundamental discoveries and real-world applications. This will require interdisciplinary collaborations to evaluate the performance of these new materials in areas such as biomedical devices, advanced coatings, and separation technologies. For example, the biocompatibility and biodegradability of isophthalamide-based materials will need to be thoroughly investigated for potential use in drug delivery or tissue engineering.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1,N3-Di-tert-butylisophthalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate carboxyl groups. Optimization involves adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (room temperature to 40°C), and stoichiometry of tert-butylamine derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Yield improvements may require inert atmospheres (argon/nitrogen) to prevent side reactions with moisture-sensitive intermediates.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize 1^1H and 13^{13}C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for 1^1H; δ ~28-32 ppm for 13^{13}C) and amide proton resonance (δ ~6-8 ppm).
  • FT-IR : Validate amide bonds via C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
    • Quality Control : Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address contradictions between crystallographic data and computational models regarding tert-butyl group conformations in this compound derivatives?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Perform single-crystal XRD to resolve steric hindrance effects. Compare torsion angles of tert-butyl groups with density functional theory (DFT)-optimized geometries (e.g., using B3LYP/6-31G* basis sets).
  • Dynamic Analysis : Conduct molecular dynamics (MD) simulations to assess conformational flexibility in solution, which may explain discrepancies between solid-state (XRD) and computational models .
    • Validation : Use variable-temperature NMR to experimentally probe rotational barriers of tert-butyl groups, correlating with MD results.

Q. What experimental strategies are effective for studying the steric and electronic effects of tert-butyl substituents on the amide bond stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Perform pH-dependent hydrolysis assays (e.g., in buffered solutions from pH 1–12) to measure amide bond cleavage rates. Use HPLC to quantify degradation products.
  • Electronic Analysis : Employ Hammett substituent constants (σ) to correlate tert-butyl electron-donating effects with amide stability. Pair with computational NBO (Natural Bond Orbital) analysis to quantify charge distribution .
    • Advanced Techniques : Utilize synchrotron-based XAS (X-ray Absorption Spectroscopy) to probe electronic transitions at the amide nitrogen under extreme pH conditions.

Data Contradiction and Resolution

Q. How should researchers reconcile conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Conduct systematic solubility tests in solvents of varying polarity (e.g., hexane, DMSO, ethanol) using gravimetric or UV-Vis methods.
  • Thermodynamic Profiling : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility. Compare with experimental data to identify outliers .
    • Contextual Factors : Consider temperature and aggregation effects (e.g., dynamic light scattering) that may artificially reduce measured solubility.

Experimental Design Considerations

Q. What computational approaches are recommended to model the supramolecular interactions of this compound in host-guest systems?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with cyclodextrins or cucurbiturils.
  • Energy Decomposition : Apply SAPT (Symmetry-Adapted Perturbation Theory) to partition interaction energies (electrostatic, dispersion) between tert-butyl groups and host cavities .
    • Validation : Confirm predictions via isothermal titration calorimetry (ITC) to measure binding constants experimentally.

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